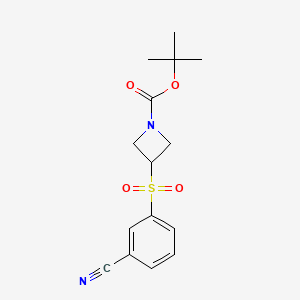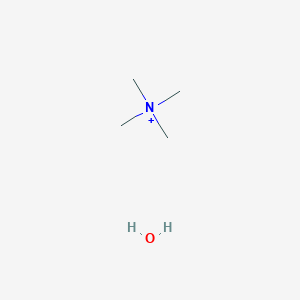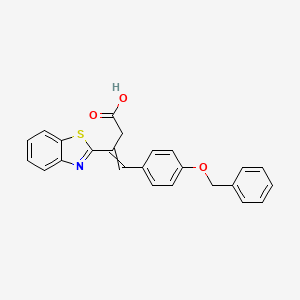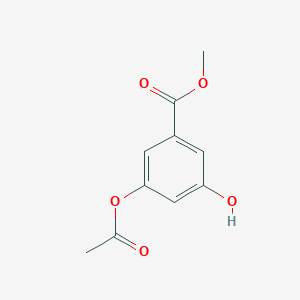![molecular formula C16H19N5O8 B12439612 [(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a purine base, making it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Oxolane Ring: The oxolane ring is introduced through cyclization reactions, often using catalysts to facilitate the process.
Acetylation: The final step involves the acetylation of hydroxyl groups to form the acetoxy groups, using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines, depending on the nucleophile used.
科学研究应用
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by modulating signaling pathways.
相似化合物的比较
[(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE can be compared with other similar compounds, such as:
[(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-3,6-DIHYDRO-9H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL TETRAHYDROGEN TRIPHOSPHATE: This compound has a similar purine base but differs in the presence of phosphate groups instead of acetoxy groups.
[(2R,3S,4R,5R)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)-3,4-DIHYDROXYTETRAHYDROFURAN-2-YL]METHYL ACETATE: Similar structure but lacks the additional acetoxy group, leading to different chemical properties and reactivity.
The uniqueness of [(2R,3S,4R,5R)-3,4-BIS(ACETYLOXY)-5-(2-AMINO-6-OXO-1H-PURIN-9-YL)OXOLAN-2-YL]METHYL ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C16H19N5O8 |
|---|---|
分子量 |
409.35 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11+,12-,15-/m1/s1 |
InChI 键 |
ULXDFYDZZFYGIY-JDTTZNEISA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)






